molecular formula C10H11FO4 B13630499 3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypropanoic acid

3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B13630499
M. Wt: 214.19 g/mol
InChI Key: DMFHBMUCMCKSCQ-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound that features a fluorine atom, a methoxy group, and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki-Miyaura cross-coupling reactions, followed by efficient hydroxylation processes. These methods would be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, combined with a hydroxypropanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11FO4/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14)

InChI Key

DMFHBMUCMCKSCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(C(=O)O)O

Origin of Product

United States

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